N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea
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Overview
Description
N-[3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-N’-methyl-urea is a chemical compound with the molecular formula C9H10N6OS It is known for its unique structure, which includes a tetrazole ring, a phenyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-N’-methyl-urea typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where the tetrazole ring acts as a nucleophile.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate compound with methyl isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-N’-methyl-urea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-N’-methyl-urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-N’-methyl-urea involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and inhibit their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]acetamide
- N-[3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]benzamide
Uniqueness
N-[3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-N’-methyl-urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
86893-76-7 |
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Molecular Formula |
C9H10N6OS |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
1-methyl-3-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]urea |
InChI |
InChI=1S/C9H10N6OS/c1-10-8(16)11-6-3-2-4-7(5-6)15-9(17)12-13-14-15/h2-5H,1H3,(H2,10,11,16)(H,12,14,17) |
InChI Key |
ALAVMPYROHSFFR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC(=CC=C1)N2C(=S)N=NN2 |
Origin of Product |
United States |
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